1-(Bromomethyl)-4-fluoronaphthalene

Descripción general

Descripción

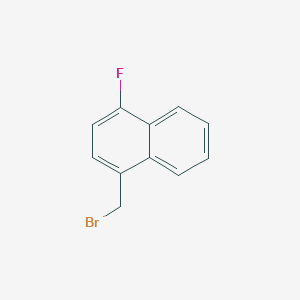

1-(Bromomethyl)-4-fluoronaphthalene is a chemical compound that is part of a broader class of substituted naphthalenes. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The compound features a bromomethyl group attached to the first carbon of the naphthalene ring and a fluorine atom attached to the fourth carbon.

Synthesis Analysis

The synthesis of related fluoromethylnaphthalenes has been described in the literature. For instance, a series of substituted 1-fluoromethylnaphthalenes were synthesized through practical procedures, which involved the preparation of intermediates and provided spectral parameters for previously unknown compounds . Although the exact synthesis of 1-(Bromomethyl)-4-fluoronaphthalene is not detailed in the provided papers, the methodologies for synthesizing similar compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of 1-bromo 4-fluoronaphthalene has been studied using vibrational spectroscopy. The FTIR and FT-Raman spectra were recorded and interpreted with the aid of normal coordinate analysis based on density functional theory (DFT) . The DFT calculations, along with scale factor corrections, allowed for the assignment of fundamental vibrational modes, providing insights into the molecular structure of the compound.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 1-(Bromomethyl)-4-fluoronaphthalene, they do mention the reactivity of similar bromomethyl and fluoromethyl naphthalenes. For example, the reaction of bromomethylnaphthalenes with Fe2(CO)9 resulted in a new π-complex with a trimethylenemethane-type ligand . This suggests that 1-(Bromomethyl)-4-fluoronaphthalene could also participate in complex formation reactions due to the presence of the bromomethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of a series of substituted fluoromethylnaphthalenes, which are structurally related to 1-(Bromomethyl)-4-fluoronaphthalene, have been reported. These properties include details on the physical state, melting points, boiling points, and spectral data . Such information is crucial for understanding the behavior of these compounds under different conditions and for their potential application in various domains.

Aplicaciones Científicas De Investigación

-

Synthesis and Characterisation of Isomeric Derivatives

- Field: Synthetic Chemistry, Materials Science, Environmental Studies .

- Application: Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility .

- Method: Bromo-substituted precursors serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

- Results: This study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

-

Synthesis of Block Copolymers

- Field: Polymer Science .

- Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .

- Method: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .

- Results: The primary parameters, for example concentration, and time that affect reaction were evaluated .

-

pH Indicator

- Field: Analytical Chemistry .

- Application: Bromothymol blue, a brominated compound, is widely used as a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Method: Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .

- Results: The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .

-

Hypercrosslinked Porous Polymer Materials

- Field: Material Science .

- Application: Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Method: Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .

- Results: The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

Propiedades

IUPAC Name |

1-(bromomethyl)-4-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTIVILDAFJORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508838 | |

| Record name | 1-(Bromomethyl)-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-fluoronaphthalene | |

CAS RN |

6905-05-1 | |

| Record name | 1-(Bromomethyl)-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)

![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)